molecular formula C22H19N5O4S B10987380 2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide

Cat. No.: B10987380
M. Wt: 449.5 g/mol
InChI Key: DVBBCNSTTATIMS-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings, combining a pyridazine core with a thiazole moiety. Its full chemical name might be a mouthful, but let’s break it down:

    Pyridazine: A six-membered ring containing two nitrogen atoms and four carbon atoms.

    Thiazole: A five-membered ring with a nitrogen and a sulfur atom.

    Dimethoxyphenyl: Refers to the 3,4-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for specific applications.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Reduction: Reduction of the pyridazine or thiazole rings may yield interesting analogs.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Various halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).

Major Products::
  • Oxidation might yield hydroxylated or carboxylated derivatives.
  • Reduction could lead to partially saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Under study for therapeutic applications (e.g., antitumor, antimicrobial).

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

    Targets: Likely interacts with enzymes, receptors, or cellular pathways.

    Pathways: Further research needed to elucidate specific mechanisms.

Comparison with Similar Compounds

    Uniqueness: Its combination of pyridazine and thiazole rings sets it apart.

    Similar Compounds: None with precisely the same structure, but related heterocycles exist.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C22H19N5O4S/c1-30-18-7-5-14(10-19(18)31-2)16-6-8-21(29)27(26-16)12-20(28)25-22-24-17(13-32-22)15-4-3-9-23-11-15/h3-11,13H,12H2,1-2H3,(H,24,25,28)

InChI Key

DVBBCNSTTATIMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC

Origin of Product

United States

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